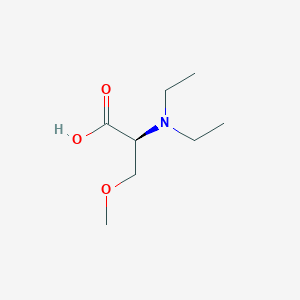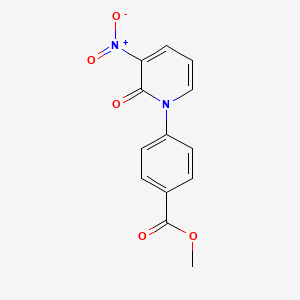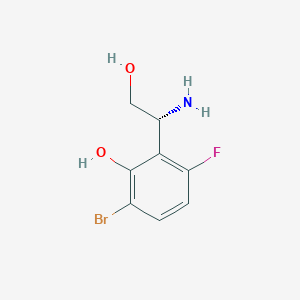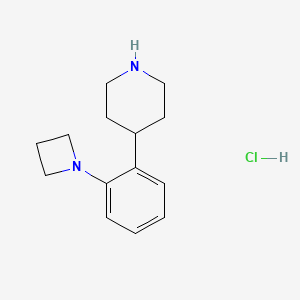
4-(2-(Azetidin-1-YL)phenyl)piperidine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride typically involves the reaction of 2-(Azetidin-1-YL)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-(2-(Pyrrolidin-1-YL)phenyl)piperidine and 4-(2-(Morpholin-1-YL)phenyl)piperidine share structural similarities.
Azetidine derivatives: Compounds such as 2-(Azetidin-1-YL)benzaldehyde and 2-(Azetidin-1-YL)aniline are related due to the presence of the azetidine moiety.
Uniqueness
4-(2-(Azetidin-1-YL)phenyl)piperidine hydrochloride is unique due to its specific combination of the piperidine and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-5-14(16-10-3-11-16)13(4-1)12-6-8-15-9-7-12;/h1-2,4-5,12,15H,3,6-11H2;1H |
InChI Key |
BHQBKZCBRDHREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=CC=C2C3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


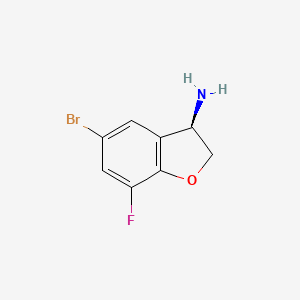
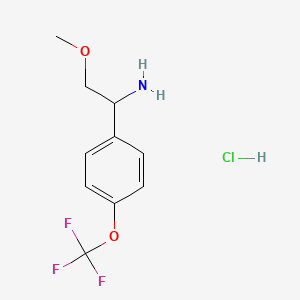
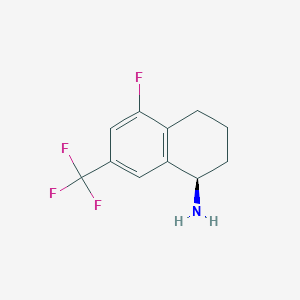
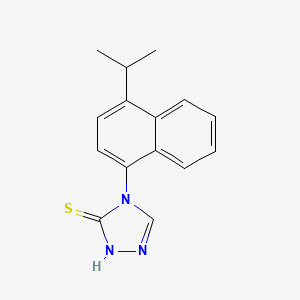
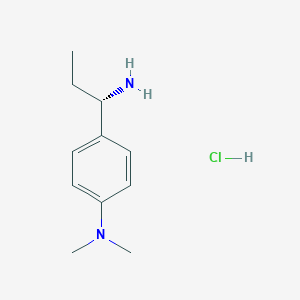
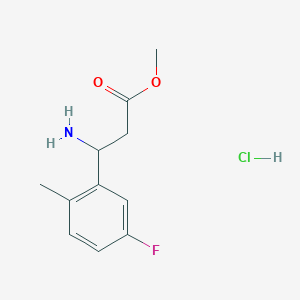
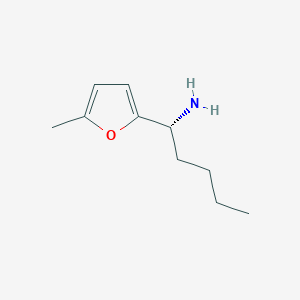
![Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
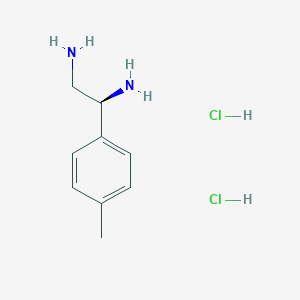
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
